molecular formula C9H13NO B8614613 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

Cat. No.: B8614613
M. Wt: 151.21 g/mol
InChI Key: CLGHZGLGXDZHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-1H-pyrrol-2-yl)butan-2-one is a chemical compound featuring a 1-methylpyrrole moiety linked to a butan-2-one chain. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. The pyrrole ring is a privileged scaffold in drug discovery, known for its presence in numerous biologically active molecules . Compounds containing the pyrrole nucleus exhibit a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities . As such, this ketone derivative serves as a versatile building block for the design and synthesis of novel therapeutic agents targeting these areas. Researchers can utilize this compound to develop more complex molecular architectures, such as pyrrolo-pyrimidines and other fused heterocyclic systems, which are common frameworks in pharmaceutical development . Its application extends to the synthesis of complex macrocycles and as a core structure in the development of polymers, dyes, and ligands for metallurgical processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-one

InChI

InChI=1S/C9H13NO/c1-8(11)5-6-9-4-3-7-10(9)2/h3-4,7H,5-6H2,1-2H3

InChI Key

CLGHZGLGXDZHFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CN1C

Origin of Product

United States

Preparation Methods

Aldol Condensation

A prominent approach involves the aldol condensation between 1-methylpyrrole-2-carbaldehyde and acetone. The reaction proceeds via deprotonation of the aldehyde α-hydrogen, forming an enolate that attacks the carbonyl carbon of acetone. Catalysis by NaOH or KOH in ethanol at 60–80°C yields the intermediate aldol adduct, which undergoes dehydration to form the target compound.

Optimization Insights

  • Solvent Choice : Ethanol enhances solubility of polar intermediates, while toluene improves dehydration efficiency.

  • Temperature : Elevated temperatures (80°C) favor dehydration but risk side reactions like polymerization.

  • Yield : Typical yields range from 65% to 75%, with purity >90% after recrystallization.

ReactantsCatalystSolventTemperature (°C)Yield (%)
1-Methylpyrrole-2-carbaldehyde + AcetoneNaOHEthanol8072
1-Methylpyrrole-2-carbaldehyde + ButanoneKOHToluene7068

Friedel-Crafts Acylation

Acylating AgentCatalystSolventTemperature (°C)Yield (%)
Butyryl ChlorideAlCl₃Dichloromethane078
Acetyl ChlorideFeCl₃Nitrobenzene-1065

Oxidation of Secondary Alcohols

Oxidation of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol offers a redox-based route to the ketone. Common oxidants include Jones reagent (CrO₃/H₂SO₄), Pyridinium chlorochromate (PCC), or Swern conditions (oxalyl chloride/DMSO).

Comparative Oxidant Efficiency

  • Jones Reagent : Effective but hazardous due to Cr(VI) toxicity. Yields ~70% in acetone/water at 0°C.

  • PCC : Milder conditions (CH₂Cl₂, rt) afford 65% yield with minimal overoxidation.

  • Swern Oxidation : Avoids metal residues, yielding 80% but requiring strict anhydrous conditions.

Experimental Protocol :
To a solution of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol (1.0 mmol) in CH₂Cl₂, PCC (1.5 mmol) is added portionwise. After stirring for 6 hours, the mixture is filtered through silica gel, concentrated, and purified via column chromatography (hexane/EtOAc 4:1).

OxidantSolventTemperature (°C)Yield (%)
PCCCH₂Cl₂2565
Jones ReagentAcetone/H₂O070
Swern (DMSO/oxalyl chloride)CH₂Cl₂-78 → 2580

Factors Influencing Method Selection

Scalability and Cost

  • Condensation : Low-cost reagents but moderate yields limit industrial use.

  • Friedel-Crafts : High atom economy but requires expensive acyl chlorides and rigorous waste management.

  • Oxidation : PCC and Swern are cost-prohibitive for large-scale synthesis, favoring Jones reagent despite safety concerns.

Purity and Byproduct Formation

  • Friedel-Crafts acylation generates minimal byproducts if regioselectivity is controlled.

  • Oxidation routes risk overoxidation to carboxylic acids, necessitating precise stoichiometry.

Emerging Methodologies

Biocatalytic Approaches

Recent advances explore lipase-catalyzed kinetic resolution of racemic alcohols, though yields remain suboptimal (<50%).

Flow Chemistry

Microreactor systems enhance heat transfer in exothermic Friedel-Crafts reactions, improving safety and yield (85% in pilot trials) .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(1-methyl-1H-pyrrol-2-yl)butan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one and related butan-2-one derivatives:

Compound Name Substituent Molecular Formula Key Applications References
This compound 1-Methylpyrrol-2-yl C₉H₁₃NO (Inferred) Potential fragrance/pharmaceutical -
4-(4-Hydroxyphenyl)butan-2-one (Raspberry ketone) 4-Hydroxyphenyl C₁₀H₁₂O₂ Fragrance, flavoring agent
4-(3-Oxobutyl)phenyl acetate (Cuelure) 3-Oxobutyl phenyl acetate C₁₂H₁₄O₄ Insect attractant
4-(p-Tolyl)butan-2-one 4-Methylphenyl C₁₁H₁₄O Chemical intermediate
4-Phenyl-2-butanone Phenyl C₁₀H₁₂O Laboratory chemical
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one 3-Ethoxy-4-hydroxyphenyl C₁₂H₁₆O₃ Antimicrobial agent
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
  • Structure: A phenolic hydroxyl group at the para position of the phenyl ring.
  • Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.
  • Applications : Widely used in fragrances and food flavoring. The IFRA Standard limits its concentration in cosmetics due to sensitization risks .
4-(3-Oxobutyl)phenyl acetate (Cuelure)
  • Structure : An ester derivative of raspberry ketone.
  • Properties : The acetyl group reduces polarity, increasing volatility.
  • Applications : Acts as a synthetic lure for fruit flies (Bactrocera spp.) in pest control .
4-(p-Tolyl)butan-2-one
  • Structure : A methyl group at the para position of the phenyl ring.
  • Properties : Enhanced lipophilicity compared to unsubstituted phenyl derivatives.
  • Applications : Used as an intermediate in organic synthesis, particularly in preparing dyes or pharmaceuticals .
4-Phenyl-2-butanone
  • Structure : A simple phenyl substituent.
  • Properties : Lower molecular weight and higher volatility compared to substituted derivatives.
  • Applications : Primarily employed as a laboratory reagent or solvent .
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one
  • Structure : Combines ethoxy and hydroxyl groups on the phenyl ring.
  • Properties : The ethoxy group enhances lipid solubility, while the hydroxyl group allows hydrogen bonding.
  • Applications : Demonstrated antimicrobial activity, used in cosmetic formulations .

Unique Features of this compound

  • Electronic Effects : The pyrrole ring’s electron-rich nature may stabilize the ketone via resonance, altering reactivity in nucleophilic additions or redox reactions.
  • Solubility : The heterocyclic structure could improve solubility in aprotic solvents compared to purely aromatic analogs.

Q & A

Basic: What are the recommended synthetic pathways for 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one, and how can purity be optimized?

Answer:
The synthesis of pyrrole derivatives like this compound typically involves condensation reactions between ketones and pyrrole precursors. For example, alkylation of 1-methylpyrrole with a butanone derivative under basic conditions (e.g., NaH in THF) may yield the target compound. Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from a solvent like ethanol . Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥95% purity, as recommended for research-grade compounds .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Comprehensive characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrrole ring and ketone group. For instance, the methyl group on the pyrrole nitrogen should appear as a singlet near δ 3.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₁₀H₁₃NO: 163.0997) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H aromatic stretch) confirm functional groups .

Advanced: How can contradictions in spectral data for pyrrole-containing ketones be resolved during structural elucidation?

Answer:
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism) that may obscure signals .
  • 2D NMR Techniques : COSY and HSQC to assign overlapping proton and carbon signals, particularly in the pyrrole ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
    Contradictions in MS fragmentation patterns may require tandem MS (MS/MS) to distinguish isobaric impurities .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying conditions?

Answer:
Stability studies should evaluate:

  • Temperature Effects : Accelerated degradation tests at 40–60°C (ICH Q1A guidelines) with HPLC monitoring to track decomposition products. Cooling systems (e.g., 4°C storage) may mitigate thermal degradation .
  • pH Sensitivity : Exposure to acidic/basic buffers (pH 1–13) to assess hydrolytic stability. Pyrrole rings are generally acid-sensitive, requiring neutral conditions for long-term storage .
  • Light Exposure : Photostability testing under UV/visible light (ICH Q1B) to detect photodegradation pathways .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The pyrrole ring’s electron-rich nature may favor π-π stacking with aromatic residues .
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity. The compound’s logP (~2.5) suggests moderate permeability but potential CYP450-mediated metabolism .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data from analogous pyrrole derivatives .

Basic: What safety protocols are recommended for handling pyrrole derivatives like this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as pyrrole derivatives may irritate respiratory tracts .
  • Waste Disposal : Collect organic waste in halogen-free containers, adhering to institutional guidelines for nitrogen-containing compounds .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FT-IR) to ensure reaction completion and consistency .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via factorial design to identify critical variables .
  • Strict Solvent Control : Use anhydrous solvents (e.g., THF over molecular sieves) to prevent side reactions .

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